1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
Overview
Description
1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MPY or JNJ-31020028 and has been extensively studied for its unique properties and potential uses in various fields of research.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves the inhibition of ion channels, particularly the TRPV1 channel. This channel is involved in the transmission of pain signals, and its inhibition can lead to a reduction in pain sensation. Additionally, this compound has been shown to have modulatory effects on the GABAergic system, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have analgesic effects, reducing pain sensation in animal models. It has also been shown to have anticonvulsant effects, reducing seizure activity in animal models. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole in lab experiments is its specificity for ion channels such as TRPV1. This specificity allows for more targeted research and potential therapeutic applications. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several potential future directions for research involving 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole. One potential area of focus is the development of more specific and potent inhibitors of ion channels such as TRPV1. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of neurological disorders. Finally, more research is needed to determine the safety and efficacy of this compound in human trials.
Scientific Research Applications
1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on various ion channels, including the TRPV1 channel, which is involved in pain sensation. It has also been shown to have potential uses in the treatment of neurological disorders such as epilepsy and neuropathic pain.
properties
IUPAC Name |
1-methyl-4-pyrrolidin-3-yloxypyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-6-8(5-10-11)12-7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJFKSUDKBPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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